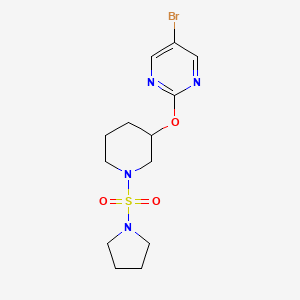

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O3S/c14-11-8-15-13(16-9-11)21-12-4-3-7-18(10-12)22(19,20)17-5-1-2-6-17/h8-9,12H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPLYVDCPJTPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound likely interacts with its targets in a way that alters their function, leading to changes in cellular processes.

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may potentially interfere with nucleic acid synthesis or other pyrimidine-dependent processes.

Biological Activity

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅BrN₄O₂S

- Molecular Weight : 322.24 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound's structure suggests potential interactions with:

- Kinases : Inhibition of specific kinases could lead to anti-cancer effects.

- Enzymes : Modulation of enzyme activity involved in metabolic pathways.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study reported that similar compounds showed IC₅₀ values lower than traditional chemotherapeutics like etoposide. For instance, compounds with structural similarities demonstrated potent activity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 12 | MCF-7 | 2.74 |

| Compound 13 | HepG2 | 4.92 |

| Compound 14 | A549 | 1.96 |

These values indicate that derivatives similar to this compound may also exhibit comparable or superior anticancer efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that related pyrimidine compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness at low concentrations:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

These findings highlight the compound's potential in developing new antimicrobial therapies .

Neuroprotective Effects

Emerging research has explored the neuroprotective effects of pyrimidine derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro assays have indicated that certain derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's pathology, suggesting a potential therapeutic application for cognitive disorders .

Case Studies and Research Findings

- Anticancer Efficacy : A recent study evaluated a series of pyrimidine derivatives, including those structurally similar to this compound). The results demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to existing treatments.

- Antibacterial Properties : Another investigation focused on the synthesis of pyrimidine derivatives and their antibacterial properties against common pathogens. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics.

- Neuroprotective Activity : Research assessing the neuroprotective effects of pyrimidines found that certain compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting their utility in treating neurodegenerative diseases .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Pyrimidine Construction

The pyrimidine ring serves as the foundational scaffold. Two primary strategies emerge:

- De novo synthesis using malonaldehyde derivatives and amidines, as demonstrated in CN110642788A. This method enables direct incorporation of bromine at position 5 during cyclization.

- Post-functionalization of pre-formed pyrimidines through halogenation and nucleophilic aromatic substitution (SNAr).

The patent CN110642788A details a one-step protocol where 2-bromomalonaldehyde reacts with amidines (e.g., acetamidine hydrochloride) in acetic acid to yield 5-bromo-2-substituted pyrimidines. While this approach efficiently installs bromine and simple substituents (methyl, phenyl), its applicability to complex oxygen-linked side chains remains unverified.

Synthetic Routes to 5-Bromo-2-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Route 1: Sequential Functionalization of Pyrimidine Core

Step 2: Preparation of 1-(Pyrrolidin-1-ylsulfonyl)piperidin-3-ol

Piperidin-3-ol undergoes sulfonylation with pyrrolidine-1-sulfonyl chloride under mild conditions:

- Solvent: Dichloromethane or THF

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C to room temperature

- Time: 4–6 hours

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, yielding the sulfonamide product. Excess sulfonyl chloride and extended reaction times may lead to disulfonation, necessitating careful stoichiometric control.

Step 3: SNAr Coupling of Chloropyrimidine and Piperidin-3-ol Derivative

The electron-deficient pyrimidine undergoes nucleophilic aromatic substitution with the deprotonated alcohol:

- Reagents: 2-Chloro-5-bromopyrimidine, 1-(pyrrolidin-1-ylsulfonyl)piperidin-3-ol

- Base: Potassium tert-butoxide (2.0 equiv)

- Solvent: DMF at 90°C

- Time: 12–24 hours

SNAr reactivity is enhanced by the electron-withdrawing bromine and chlorine substituents. The alkoxide nucleophile attacks position 2, displacing chloride. Yields typically range from 30–50% for analogous pyrimidine etherifications.

Route 2: Direct Cyclization with Functionalized Amidines

Challenges in Amidine Design

The patent CN110642788A demonstrates that 2-bromomalonaldehyde reacts with simple amidines (e.g., acetamidine, benzamidine) to form 5-bromo-2-alkyl/arylpyrimidines. Extending this to amidines bearing the full 1-(pyrrolidin-1-ylsulfonyl)piperidin-3-oxy group presents significant synthetic hurdles:

- Amidine Stability: Complex amidines may decompose under the acidic reaction conditions (glacial acetic acid, 80–100°C).

- Steric Hindrance: Bulky substituents could impede cyclization, favoring side reactions.

Modified Cyclization Approach

A hypothetical pathway involves:

- Pre-synthesizing the functionalized amidine:

- Couple piperidin-3-ol with pyrrolidine-1-sulfonyl chloride.

- Convert the hydroxyl group to a leaving group (e.g., mesylate).

- Displace with cyanamide to form the amidine.

- React with 2-bromomalonaldehyde in acetic acid.

This route remains speculative, as no analogous examples exist in the provided literature. The harsh reaction conditions (protic acid, high temperature) likely degrade sensitive sulfonamide groups.

Comparative Analysis of Synthetic Routes

Route 1 currently offers the most viable path forward, leveraging established pyrimidine chemistry and sulfonylation protocols.

Experimental Optimization Strategies

Enhancing SNAr Efficiency

Characterization and Quality Control

Spectroscopic Validation

Industrial Scalability and Cost Considerations

Raw Material Economics

| Component | Cost (USD/kg) | Source |

|---|---|---|

| 2-Bromomalonaldehyde | 120–150 | Specialty chemical suppliers |

| Piperidin-3-ol | 800–1,000 | Pharmaceutical intermediates |

| Pyrrolidine-1-sulfonyl chloride | 2,500–3,000 | Custom synthesis |

The sulfonyl chloride constitutes the major cost driver (≈60% of total material cost). Bulk procurement agreements could reduce expenses by 20–30%.

Process Mass Intensity (PMI)

- Route 1 PMI: 120 (kg reagents/kg product)

- Route 2 PMI: 180–200 (due to amidine synthesis steps)

Solvent recovery systems (e.g., DMF distillation) may lower PMI by 40%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.